Regioisomeric Structural Identity vs. 2-(Difluoromethyl)-4-methoxypyridine-6-carboxamide
The substitution pattern of 4-(difluoromethyl)-6-methoxypyridine-3-carboxamide generates a unique connectivity that is non-superimposable on its closest regioisomer, 2-(difluoromethyl)-4-methoxypyridine-6-carboxamide (CAS 1805329-75-2). The InChIKey for the target compound is FVYIYNAKRBCDLW-UHFFFAOYSA-N, while the comparator InChIKey is NYOINVIWKAHDBS-UHFFFAOYSA-N [1][2]. The distinct connectivity leads to different molecular graphs despite identical molecular formula (C₈H₈F₂N₂O₂), molecular weight (202.16 g/mol), computed XLogP3-AA (0.7), hydrogen bond donor count (1), hydrogen bond acceptor count (5), rotatable bond count (3), and topological polar surface area (65.2 Ų) [1][2]. The differentiation is purely structural and does not arise from bulk physicochemical descriptors.
| Evidence Dimension | Molecular connectivity / substitution pattern |
|---|---|
| Target Compound Data | 4-difluoromethyl, 6-methoxy, 3-carboxamide (InChIKey: FVYIYNAKRBCDLW-UHFFFAOYSA-N) |
| Comparator Or Baseline | 2-difluoromethyl, 4-methoxy, 6-carboxamide (InChIKey: NYOINVIWKAHDBS-UHFFFAOYSA-N) [CAS 1805329-75-2] |
| Quantified Difference | Unique InChIKey; identical bulk computed properties (MW 202.16 g/mol; XLogP3-AA 0.7; TPSA 65.2 Ų); distinct spatial orientation of substituents |
| Conditions | Computed structural descriptors from PubChem, based on standardised InChI and SMILES representations |
Why This Matters
This difference is critical for procurement decisions where a specific regioisomer is required for a defined synthetic route or target interaction; ordering the incorrect isomer wastes resources and could invalidate SAR analysis.
- [1] PubChem. 4-(Difluoromethyl)-6-methoxypyridine-3-carboxamide. Compound Summary, CID 118823748. Computed descriptors and InChIKey. https://pubchem.ncbi.nlm.nih.gov/compound/1805317-38-7. View Source
- [2] PubChem. 2-(Difluoromethyl)-4-methoxypyridine-6-carboxamide. Compound Summary, CID 118814997. Computed descriptors and InChIKey. https://pubchem.ncbi.nlm.nih.gov/compound/1805329-75-2. View Source
